molecular formula C7H12F3NO2S B2496800 3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 1544741-13-0

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B2496800
CAS No.: 1544741-13-0
M. Wt: 231.23
InChI Key: FMZFILUQKRTYDP-UHFFFAOYSA-N
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Description

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H14F3NO2S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with 2,2,2-trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanylmethyl)azetidine typically involves the reaction of azetidine with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylthiomethyl chloride in the presence of a base to introduce the methylsulfanyl group onto the azetidine ring . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of trifluoroacetic acid as a counterion helps in stabilizing the compound and enhancing its solubility in various solvents .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethyl)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Scientific Research Applications

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The trifluoroacetic acid component may enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring, methylsulfanyl group, and trifluoroacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZFILUQKRTYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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